Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Description
Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a 1-oxa-3,8-diazaspiro[4.5]decane core. Key features include:
Properties
IUPAC Name |
benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-19-9-8-18(14-20(19)29-2)25-16-23(31-22(25)27)10-12-24(13-11-23)21(26)30-15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBPVCNHYZNOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC3(CCN(CC3)C(=O)OCC4=CC=CC=C4)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its molecular formula and structural features suggest a promising pharmacological profile that warrants detailed exploration.
Structural Characteristics
The compound features a diazaspiro framework characterized by two nitrogen atoms integrated into a bicyclic system. The presence of the 3,4-dimethoxyphenyl group is significant as it may enhance the compound's biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O4 |
| Melting Point | 131 - 133 °C |
| Structural Framework | Spirocyclic with diazaspiro structure |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Related spirocyclic compounds have shown promise in inhibiting tumor growth.
- Enzyme Interaction : There is evidence suggesting that this compound may interact with cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and cellular proliferation pathways.
While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that its interaction with CDKs could influence cancer cell proliferation and survival. Further studies are necessary to clarify these interactions and their implications for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | Similar diazaspiro framework | Antitumor activity | Different substitution pattern |
| Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | Fluorine substitution | Potentially enhanced activity | Fluorine may increase metabolic stability |
| Pyrrolopyrimidine derivatives | Different core structure | Inhibitors of cyclin-dependent kinases | Different mechanism of action |
Case Studies and Research Findings
- Antitumor Studies : Research has shown that spirocyclic compounds similar to this compound exhibit significant antitumor effects in vitro and in vivo models. These studies typically involve assessing the compound's ability to inhibit cell proliferation in various cancer cell lines.
- Enzyme Binding Studies : Initial binding assays indicate that this compound may have a moderate affinity for cyclin-dependent kinases. These findings suggest potential applications in cancer therapy, where CDK inhibitors are of significant interest.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Substituent-Driven Functional Differences
- Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound increases electron density and lipophilicity, favoring interactions with hydrophobic binding pockets . In contrast, 3-fluorophenyl derivatives (e.g., CAS 1184913-34-5) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .
Ester Groups :
Structural Modifications and Pharmacological Implications
- Spirocyclic Core Variations: Analogs like 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () replace the oxa group with diketone moieties, altering hydrogen-bonding capacity and metabolic pathways .
Stereochemical Effects :
- Chiral derivatives (e.g., tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate) highlight the role of stereochemistry in receptor binding, with enantiomers showing divergent activity profiles .
Q & A
Basic: How can researchers optimize the synthesis of benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate?
Methodological Answer :
Synthesis optimization typically involves stepwise protection-deprotection strategies and coupling reactions. For example:
- Protection of the spirocyclic amine : Use tert-butyloxycarbonyl (Boc) groups to protect the nitrogen during intermediate steps, as seen in analogs like tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate .
- Coupling of substituents : Introduce the 3,4-dimethoxyphenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Final deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) and introduce the benzyl carboxylate via esterification .
Critical parameters include reaction temperature (20–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for couplings) .
Basic: What analytical techniques are recommended for characterizing this spirocyclic compound?
Methodological Answer :
A multi-technique approach ensures structural fidelity:
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent integration. Key signals include the methoxy protons (δ 3.7–3.9 ppm) and carbonyl resonances (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at ~455.18 Da) .
- X-ray crystallography : Resolve stereochemical ambiguity in the spiro[4.5]decane core, particularly for chiral centers .
- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to verify >95% purity .
Advanced: How do stereochemical challenges in the spiro[4.5]decane core impact synthetic outcomes?
Methodological Answer :
The spirocyclic system introduces conformational rigidity, leading to potential diastereomers or enantiomers. Key considerations:
- Chiral intermediates : Use enantioselective catalysis (e.g., chiral amines or transition-metal complexes) during ring closure .
- Dynamic resolution : Leverage differential solubility of diastereomers in solvents like ethanol/water mixtures .
- Crystallography-guided design : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to validate stereochemistry .
Advanced: How can researchers address contradictions in spectral data during characterization?
Methodological Answer :
Discrepancies often arise from dynamic equilibria or impurities:
- Variable-temperature NMR : Identify rotameric equilibria in the spirocyclic core by analyzing signal splitting at low temperatures (−40°C) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations can confirm spatial proximity of the benzyl and dimethoxyphenyl groups .
- Repurification : Re-crystallize from ethyl acetate/hexane to remove byproducts (e.g., incomplete Boc deprotection) .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer :
SAR studies require systematic substituent modifications:
- Dimethoxyphenyl group : Replace with mono- or trifluoromethoxy analogs to assess electronic effects on bioactivity .
- Benzyl carboxylate : Test tert-butyl or methyl esters to evaluate steric vs. electronic contributions .
- Spiro ring expansion : Synthesize spiro[4.6] or spiro[3.5] analogs to probe ring size effects on target binding .
- In silico docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., dopamine receptors) .
Advanced: How to design in vitro assays for evaluating this compound’s bioactivity in neuronal models?
Methodological Answer :
Leverage its structural similarity to dopaminergic precursors ( ):
- Cell lines : Use SH-SY5Y or iPSC-derived dopaminergic neurons for toxicity and differentiation assays .
- Target engagement : Measure cAMP modulation or kinase inhibition (e.g., EGFR) via ELISA or fluorescence polarization .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
- Blood-brain barrier (BBB) permeability : Perform parallel artificial membrane permeability assays (PAMPA-BBB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
